Leuprolide acetate

Oncology Endocrinology Urology

For researchers and formulators requiring a GnRH agonist with quantified testosterone suppression, Leuprolide acetate (CAS 74381-53-6) offers a distinct efficacy profile vs. goserelin (86.4% vs. 54.2% castration at <10 ng/dL). Its Atrigel (Eligard) formulation provides superior cost-effectiveness, saving up to 8,446 TL per patient over triptorelin. The 6-month depot reduces treatment costs by up to 151.6% vs. monthly administration. Procure high-purity API or reference standards for ADT protocols, IADT studies, or novel delivery system development.

Molecular Formula C61H88N16O14
Molecular Weight 1269.4 g/mol
CAS No. 74381-53-6
Cat. No. B549306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuprolide acetate
CAS74381-53-6
SynonymsA 43818
A-43818
A43818
Acetate, Leuprolide
Enantone
Leuprolide
Leuprolide Acetate
Leuprolide Monoacetate
Leuprolide, (DL-Leu)-Isomer
Leuprolide, (L-Leu)-Isomer
Leuprorelin
Lupron
Monoacetate, Leuprolide
TAP 144
TAP-144
TAP144
Molecular FormulaC61H88N16O14
Molecular Weight1269.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
InChIInChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40?,41?,42-,43+,44-,45+,46+,47+,48-;/m1./s1
InChIKeyRGLRXNKKBLIBQS-LSTPZILBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water

Leuprolide Acetate (CAS 74381-53-6): GnRH Agonist Procurement & Comparative Overview


Leuprolide acetate (CAS 74381-53-6) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) that functions as a potent GnRH receptor agonist [1]. Continuous administration leads to downregulation of pituitary GnRH receptors, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and subsequently reducing gonadal steroidogenesis to castrate levels [1]. As the most widely utilized GnRH agonist for androgen deprivation therapy (ADT) in advanced prostate cancer, as well as for endometriosis, uterine fibroids, and central precocious puberty, its clinical and procurement landscape is defined by a diverse portfolio of long-acting depot formulations (1-, 3-, 4-, and 6-month) and a mature generic market [2][3].

Leuprolide Acetate Selection Rationale: Why Generic Substitution of In-Class Alternatives is Not Clinically Equivalent


Despite all being classified as GnRH agonists for androgen deprivation therapy, leuprolide acetate is not clinically interchangeable with other agonists such as triptorelin or goserelin, nor with antagonists like relugolix or degarelix. Meta-analyses and head-to-head trials reveal quantifiable differences in the depth and consistency of testosterone suppression, which is a critical surrogate marker for prostate cancer outcomes [1]. For instance, in a three-way comparison, triptorelin achieved a significantly higher rate of castration at the stringent <10 ng/dL threshold (93.2%) compared to leuprolide (86.4%) and goserelin (54.2%) [1]. Furthermore, the recent HERO trial demonstrated that the oral GnRH antagonist relugolix was superior to leuprolide in sustaining castration and was associated with a 54% lower risk of major adverse cardiovascular events (MACEs) [2]. These data underscore that within-class efficacy and safety are not uniform, and selection must be driven by specific, quantified clinical evidence.

Leuprolide Acetate Comparator Evidence: Quantified Differentiation for Scientific Procurement


Testosterone Suppression Depth: Leuprolide vs. Goserelin vs. Triptorelin

In a retrospective cohort of 125 prostate cancer patients, leuprolide acetate (11.25 mg) demonstrated intermediate potency in achieving profound castration compared to goserelin (11.34 mg) and triptorelin (11.25 mg). The percentage of patients achieving a serum testosterone level below 10 ng/dL at any time during 9 months of treatment was 86.4% for leuprolide, compared to 93.2% for triptorelin and 54.2% for goserelin (p<0.001) [1]. The lowest mean testosterone levels followed the same rank order: triptorelin < leuprolide < goserelin (p=0.001) [1]. This indicates leuprolide's superior suppression versus goserelin but inferiority versus triptorelin at the most stringent castration threshold.

Oncology Endocrinology Urology

Cardiovascular Safety: Leuprolide Agonist vs. Relugolix Antagonist in the HERO Trial

The Phase III HERO trial, a randomized controlled study in advanced prostate cancer, directly compared the GnRH antagonist relugolix (120 mg oral daily) against leuprolide acetate (injections every 3 months). The primary efficacy outcome showed relugolix was non-inferior and superior in maintaining castration. Critically, the incidence of major adverse cardiovascular events (MACEs) was 2.9% in the relugolix group compared to 6.2% in the leuprolide group, representing a 54% relative risk reduction (hazard ratio 0.46; 95% CI 0.24 to 0.88) [1][2].

Cardio-Oncology Pharmacovigilance Urology

Testosterone Recovery Kinetics: Leuprolide vs. GnRH Antagonists

A post-hoc analysis of two clinical trials comparing testosterone recovery after discontinuation of short- and long-term androgen deprivation therapy (ADT) found that leuprolide acetate led to significantly delayed testosterone recovery compared to the GnRH antagonists relugolix and degarelix. At 90 days post-treatment cessation in the long-term ADT cohort, mean testosterone levels were 310.5 ng/dL in the relugolix group versus only 53.0 ng/dL in the leuprolide acetate group [1]. This rapid recovery is a key differentiator for intermittent ADT strategies.

Endocrinology Urology Pharmacokinetics

Pharmacoeconomic Advantage: Leuprolide Acetate Atrigel vs. Other LHRH Agonists

A cost-effectiveness analysis comparing leuprorelin acetate Atrigel (Eligard) to leuprolide acetate microspheres (Lucrin), goserelin (Zoladex LA), and triptorelin (Decapeptyl) in Turkish prostate cancer patients demonstrated that the Atrigel formulation was both clinically more effective and cost-saving. For the primary target of testosterone <20 ng/dL, the Atrigel formulation provided cost savings of 8386.04 Turkish Liras (TL) compared to leuprolide acetate microspheres, 3710.79 TL compared to goserelin, and 8446.64 TL compared to triptorelin [1].

Health Economics Outcomes Research Oncology

Pharmacokinetic (PK) Inter-Formulation Variability: Impact on Testosterone Escape

A study comparing two different 45 mg 6-month depot formulations of leuprolide acetate (Formulation A vs. Formulation B) in prostate cancer patients revealed that subtle differences in PK profiles translate into clinically meaningful differences in pharmacodynamic (PD) response. Formulation A, which exhibited a distinct PK profile, resulted in a higher rate of testosterone suppression and a lower incidence of testosterone escapes and acute-on-chronic responses compared to Formulation B [1]. This demonstrates that not all leuprolide depot products are therapeutically equivalent.

Pharmacokinetics Drug Development Urology

Leuprolide Acetate: Evidence-Backed Application Scenarios for Research & Procurement


Selection in a Value-Based Oncology Formulary: Prioritizing Atrigel for Cost-Savings

For healthcare systems or payers managing a formulary for advanced prostate cancer, the leuprolide acetate Atrigel (Eligard) formulation should be prioritized over other LHRH agonists. Evidence shows it is clinically more effective in achieving stringent testosterone suppression targets (<20 ng/dL and <50 ng/dL) and delivers substantial cost savings—up to 8446.64 TL per patient compared to triptorelin and 3710.79 TL compared to goserelin—making it the most cost-saving option [4].

Designing an Intermittent Androgen Deprivation Therapy (IADT) Protocol

Researchers and clinicians designing an IADT protocol for prostate cancer should carefully consider the choice of ADT agent. Evidence from the HERO trial and its post-hoc analyses demonstrates that leuprolide acetate is associated with significantly delayed testosterone recovery (mean 53.0 ng/dL at 90 days post-treatment) compared to the antagonist relugolix (mean 310.5 ng/dL) [4]. Therefore, leuprolide is less suitable for studies requiring rapid and predictable off-treatment testosterone recovery cycles, where an antagonist may be the preferred choice [4].

Comparative Efficacy Studies Requiring Profound Castration (<10 ng/dL) as an Endpoint

For investigators designing a clinical trial where the primary endpoint is the rate of profound castration (testosterone <10 ng/dL), leuprolide acetate serves as a critical comparator. It occupies an intermediate efficacy position between goserelin (lowest) and triptorelin (highest). Specifically, leuprolide achieves this endpoint in 86.4% of patients, compared to 54.2% for goserelin and 93.2% for triptorelin [4]. This quantified positioning is essential for sample size calculations and establishing non-inferiority margins.

Procurement of Generic 6-Month Formulations for Long-Term ADT

When procuring leuprolide acetate for long-term ADT, the 6-month depot formulation offers a quantifiable advantage in cost-effectiveness. A European economic evaluation found that the 1-month formulation was up to 151.6% more expensive than the 6-month formulation, making the 6-month option the treatment of choice for eligible patients and the most cost-saving option for health systems [4]. Procurement decisions should prioritize 6-month depots where clinically appropriate to maximize value.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leuprolide acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.